molecular formula C15H11N5O2 B3820673 1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole

1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole

Cat. No. B3820673
M. Wt: 293.28 g/mol
InChI Key: MZAIALQEBXNNHJ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole is a compound that has been widely studied in the field of chemistry due to its unique properties and potential applications. This compound is also known as NPVT, and it is a tetrazole derivative that has a nitro group and a phenylvinyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on different organisms. In bacteria, the compound has been shown to disrupt the cell membrane and inhibit the growth of bacteria. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In zebrafish embryos, the compound has been shown to cause developmental abnormalities.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole has several advantages and limitations for lab experiments. One of the advantages is its potential as a fluorescent probe for imaging of cells and tissues. Another advantage is its potential as an anticancer and antimicrobial agent. However, one of the limitations is its potential toxicity to living organisms. Another limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For the study of the compound include the synthesis of new derivatives, the study of its mechanism of action, and the exploration of its potential as a fluorescent probe and as an anticancer and antimicrobial agent.

Scientific Research Applications

1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole has been studied for its potential applications in different fields of science. In the field of chemistry, it has been studied as a potential ligand for metal complexes and as a precursor for the synthesis of other tetrazole derivatives. In the field of biology, it has been studied for its potential as a fluorescent probe for imaging of cells and tissues. In the field of medicine, it has been studied for its potential as an anticancer and antimicrobial agent.

properties

IUPAC Name

1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-20(22)14-9-7-13(8-10-14)19-15(16-17-18-19)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIALQEBXNNHJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-nitrophenyl)-5-(2-phenylvinyl)-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.